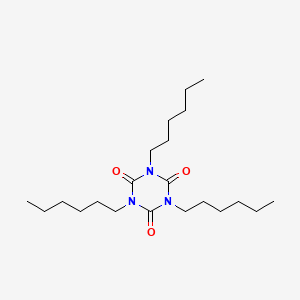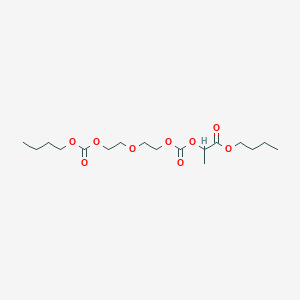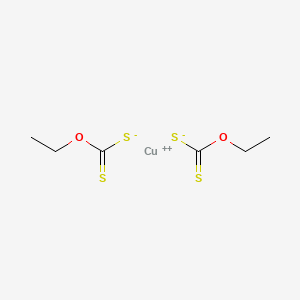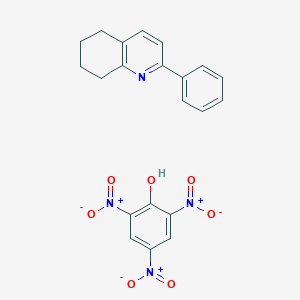
2-Phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5,6,7,8-tetrahydroquinoline: is a heterocyclic compound with a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry. 2,4,6-Trinitrophenol , commonly known as picric acid, is an aromatic compound with three nitro groups attached to a phenol ring. It is widely used in explosives, dyes, and as a reagent in chemical analysis.
Preparation Methods
2-Phenyl-5,6,7,8-tetrahydroquinoline
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinoline typically involves the condensation of aniline derivatives with cyclohexanone under acidic conditions, followed by cyclization. One common method is the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The process involves the formation of phenoldisulfonic acid, which then reacts with nitric acid to yield 2,4,6-trinitrophenol .
Chemical Reactions Analysis
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is highly reactive due to the presence of nitro groups. It undergoes:
Reduction: Can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydroquinoline
This compound is used in various fields of scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anticancer, antiviral, and antibacterial activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic properties.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Explosives: Used as a high explosive in military applications.
Dyes: Employed in the dyeing industry for its strong coloring properties.
Analytical Chemistry: Used as a reagent for the detection of metals and other compounds.
Mechanism of Action
2-Phenyl-5,6,7,8-tetrahydroquinoline
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon detonation, making it effective as an explosive. Additionally, its strong acidic nature allows it to participate in various chemical reactions .
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroquinoline
Similar compounds include:
Quinoline: Lacks the tetrahydro structure but shares the quinoline core.
Isoquinoline: Similar structure but with a different arrangement of nitrogen atoms.
Tetrahydroisoquinoline: Similar to tetrahydroquinoline but with a different ring structure.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Contains two nitro groups instead of three.
2-Nitrophenol: Contains a single nitro group.
4-Nitrophenol: Nitro group positioned differently on the phenol ring.
These comparisons highlight the unique properties and applications of 2-Phenyl-5,6,7,8-tetrahydroquinoline and 2,4,6-Trinitrophenol, making them valuable compounds in various fields of research and industry.
Properties
CAS No. |
1570-18-9 |
|---|---|
Molecular Formula |
C21H18N4O7 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H15N.C6H3N3O7/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6-7,10-11H,4-5,8-9H2;1-2,10H |
InChI Key |
LBHYGZNRUHZXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
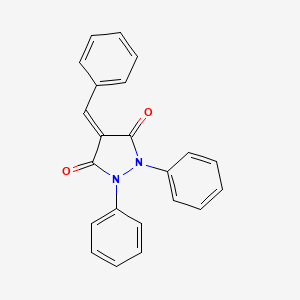
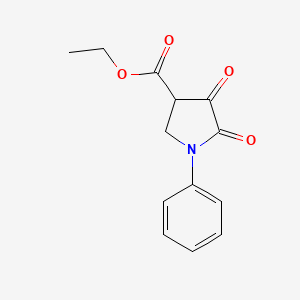
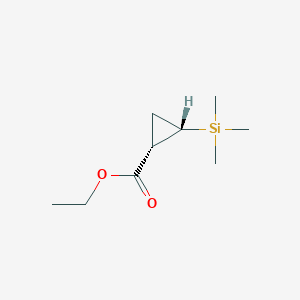
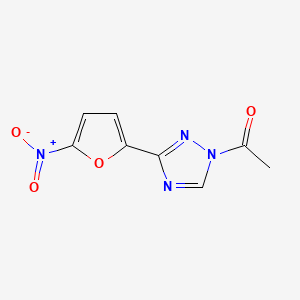
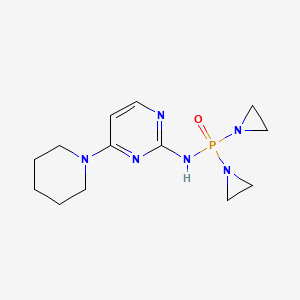

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
